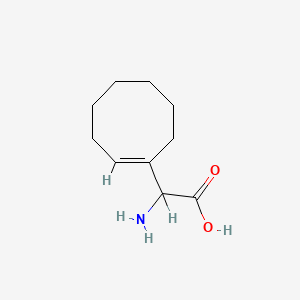

Amino(1-cycloocten-1-yl)acetic acid

Description

Amino(1-cycloocten-1-yl)acetic acid is a non-proteinogenic amino acid featuring an eight-membered cycloalkenyl ring conjugated to an acetic acid backbone. These characteristics may influence its solubility, metabolic stability, and applications in medicinal chemistry or materials science.

Properties

CAS No. |

67654-45-9 |

|---|---|

Molecular Formula |

C10H17NO2 |

Molecular Weight |

183.25 g/mol |

IUPAC Name |

2-amino-2-[(1E)-cycloocten-1-yl]acetic acid |

InChI |

InChI=1S/C10H17NO2/c11-9(10(12)13)8-6-4-2-1-3-5-7-8/h6,9H,1-5,7,11H2,(H,12,13)/b8-6+ |

InChI Key |

LRXGLWRNFLTEBN-SOFGYWHQSA-N |

Isomeric SMILES |

C1CCC/C(=C\CC1)/C(C(=O)O)N |

Canonical SMILES |

C1CCCC(=CCC1)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino(1-cycloocten-1-yl)acetic acid typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production methods for Amino(1-cycloocten-1-yl)acetic acid are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

Amino(1-cycloocten-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a nitro or nitroso group.

Reduction: Reduction reactions can convert the cyclooctene ring to a cyclooctane ring.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, primary and secondary amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce saturated cyclooctane derivatives.

Scientific Research Applications

Amino(1-cycloocten-1-yl)acetic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and as a precursor to bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities

Mechanism of Action

The mechanism by which Amino(1-cycloocten-1-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act on enzymes involved in amino acid metabolism or interact with receptors in biological systems. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key structural and chemical features of Amino(1-cycloocten-1-yl)acetic acid with its analogs:

*Estimated based on structural analogy.

Key Observations:

- Ring Strain and Reactivity: ACC’s three-membered cyclopropane ring confers significant strain, making it highly reactive in biological systems (e.g., ethylene biosynthesis) .

- Solubility and Lipophilicity : Larger rings (e.g., cycloocten) increase molecular weight and lipophilicity, which may reduce aqueous solubility compared to ACC. For example, ACC’s logP is approximately -1.5, while cycloocten derivatives could approach ~1.0–2.0, favoring membrane permeability.

- Substituent Effects : Substitutions on the cycloalkenyl ring (e.g., oxo groups in cyclohexene derivatives ) alter electronic properties and hydrogen-bonding capacity, impacting interactions in biological systems.

1-Aminocyclopropane-1-carboxylic Acid (ACC)

- Role in Ethylene Biosynthesis : ACC is a direct precursor of ethylene in plants, regulated by ACC synthase and ACC oxidase .

- Conjugation Pathways : ACC forms malonyl and glutamyl conjugates in tomato fruit, modulating ethylene production .

- Microbial Interactions : Soil bacteria expressing ACC deaminase degrade ACC to reduce ethylene levels, promoting plant growth under stress .

Amino(1-cyclopenten-1-yl)acetic Acid

- Medicinal Chemistry : Vendor data () highlights its use in drug discovery, though specific targets or mechanisms are undisclosed. Its five-membered ring balances strain and stability, making it a viable scaffold for pharmacophore modeling .

Amino(1-cycloocten-1-yl)acetic Acid

- Hypothetical Applications : The larger ring may enhance binding to hydrophobic pockets in enzymes or receptors. Its conformational flexibility could mimic natural substrates in peptide-based therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.